REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([P:10]([OH:12])[OH:11])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[N+]([O-])(O)=[O:14]>>[N+:1]([C:4]1[CH:5]=[C:6]([P:10]([OH:14])(=[O:12])[OH:11])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2]
|
Name
|
Compound E
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)P(O)O
|
Name
|
( II )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)P(O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |